

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

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Compound of Interest

Compound Name: *Pyrazolone T*

Cat. No.: *B085687*

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HPLC-UV is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and resolving power. A reverse-phase HPLC method is particularly suitable for the separation and quantification of pyrazolone derivatives.

Experimental Protocol: HPLC-UV Quantification of Pyrazolone T

This protocol outlines a typical stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification of **Pyrazolone T**.

Reagents and Materials:

- **Pyrazolone T** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid or Trifluoroacetic acid (TFA)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and syringes
- 0.45 µm syringe filters

Equipment:

- HPLC system equipped with a UV detector, pump, autosampler, and column oven (e.g., Shimadzu VP Series HPLC with LabSolutions software)[1]
- Analytical column (e.g., Newcrom R1 reverse-phase column or Eclipse XDB C18, 150mm x 4.6mm, 5µm)[2]

Preparation of Solutions:

- Mobile Phase: A common mobile phase for pyrazolone analysis is a mixture of an organic solvent and an acidic aqueous solution. For example, a mixture of acetonitrile and water with a small amount of phosphoric acid or 0.1% trifluoroacetic acid.[2] A typical ratio could be Acetonitrile:Water (e.g., 75:25 v/v) with 0.1% TFA. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the **Pyrazolone T** reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from approximately 2.5 to 50 µg/mL using the mobile phase as the diluent.
- Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute it with the mobile phase to obtain a final concentration within the linearity range. For formulation analysis, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

- Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm)
- Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in water (75:25 v/v)
- Flow Rate: 1.0 mL/min

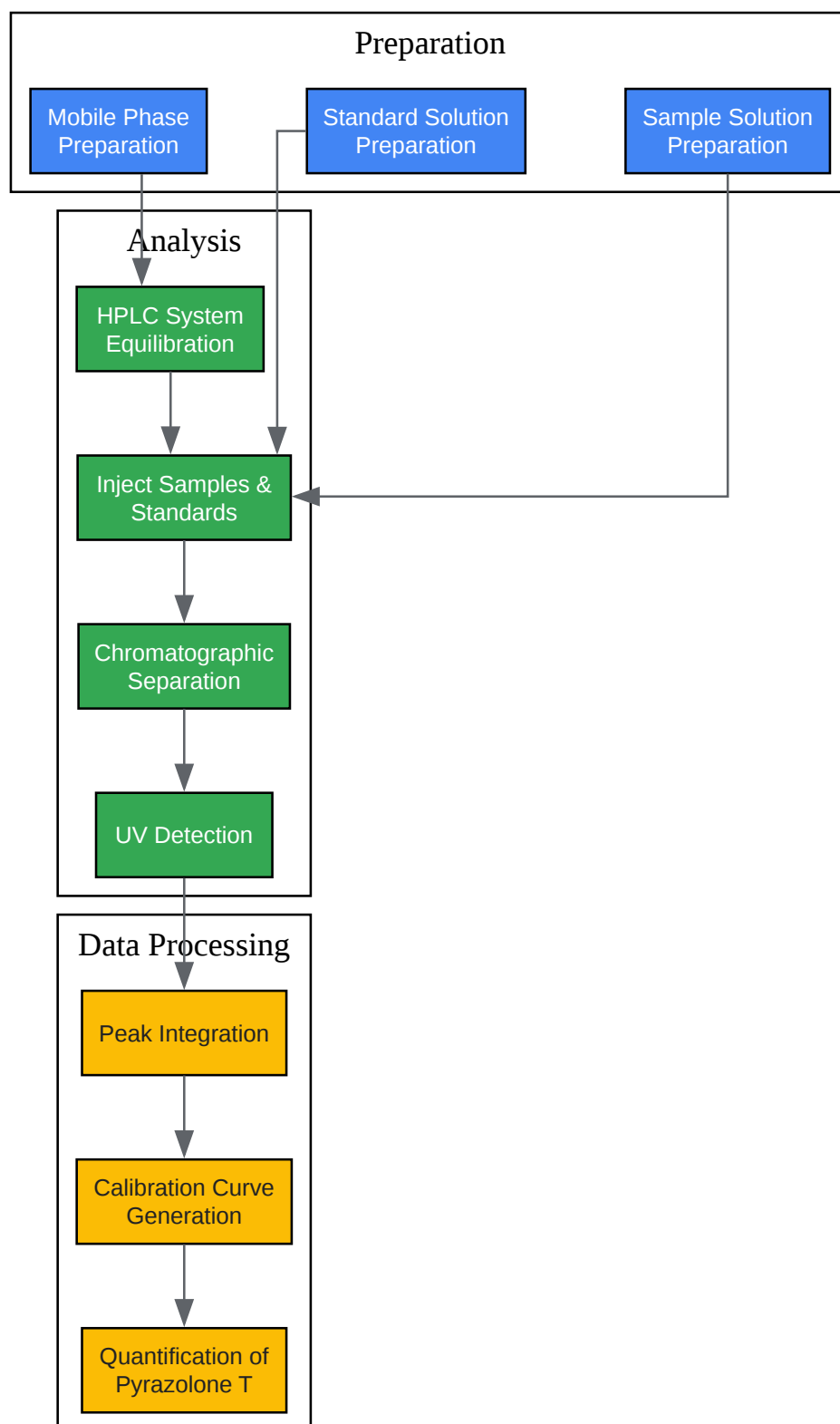
- Column Temperature: $25 \pm 2^{\circ}\text{C}$
- Detection Wavelength: Determined by scanning the UV spectrum of **Pyrazolone T**; a wavelength of around 206 nm has been used for similar derivatives.
- Injection Volume: 10-20 μL

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for pyrazolone derivatives, in accordance with ICH guidelines.[\[3\]](#)

Validation Parameter	Typical Performance
Linearity (Correlation Coefficient, R^2)	≥ 0.999
Range	50 - 150 $\mu\text{g/mL}$
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	
- Repeatability (Intra-day)	$< 2\%$ [4]
- Intermediate Precision (Inter-day)	$< 2\%$ [4]
Limit of Detection (LOD)	Typically in the ng/mL to low $\mu\text{g/mL}$ range
Limit of Quantification (LOQ)	Typically in the ng/mL to low $\mu\text{g/mL}$ range
Specificity	No interference from blank, placebo, or degradation products
Robustness	%RSD $< 2\%$ for deliberate small changes in method parameters

Visualizing the HPLC-UV Workflow



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Caption: Experimental workflow for HPLC-UV quantification of **Pyrazolone T**.

Comparison with Alternative Methods

While HPLC-UV is a robust method, other techniques can also be employed for the quantification of **Pyrazolone T**, each with its own advantages and limitations.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective technique compared to HPLC. It measures the absorbance of a substance at a specific wavelength.

Methodology: A standard solution of **Pyrazolone T** is prepared in a suitable solvent (e.g., methanol), and its UV spectrum is scanned to determine the wavelength of maximum absorbance (λ_{max}). A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at this λ_{max} . The concentration of **Pyrazolone T** in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

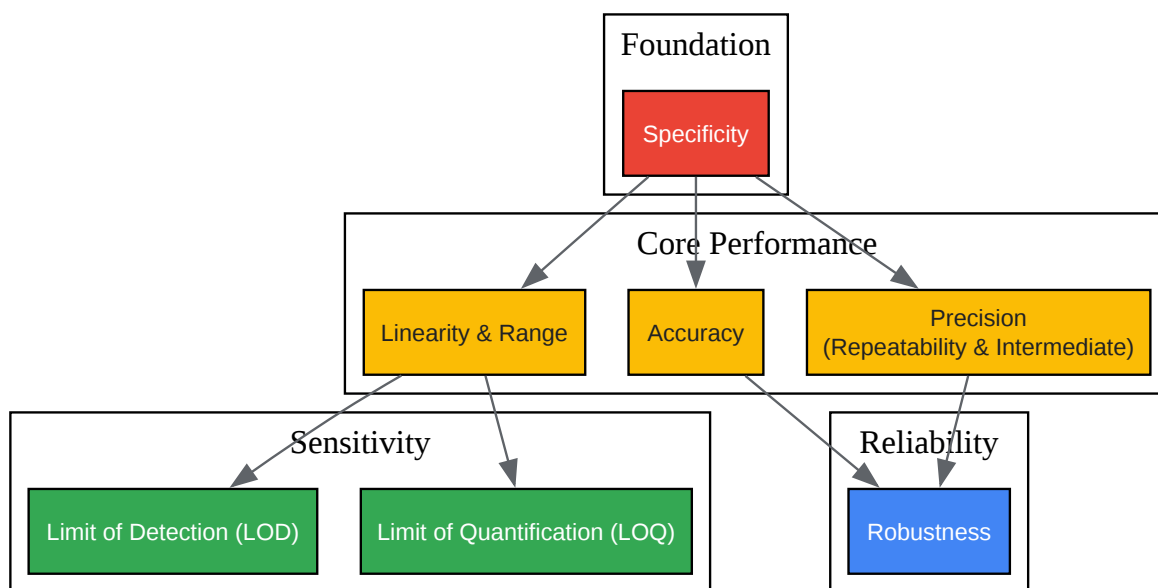
Performance Comparison

The following table provides a comparative overview of the HPLC-UV method and UV-Visible Spectrophotometry for the quantification of **Pyrazolone T**.

Feature	HPLC-UV	UV-Visible Spectrophotometry
Specificity	High (separates analyte from impurities)	Low (potential for interference from other absorbing species)
Sensitivity	High (LOD and LOQ in the ng/mL to µg/mL range)	Moderate (LOD and LOQ typically in the µg/mL range)
Linearity (R^2)	Excellent (≥ 0.999)[4]	Good (typically ≥ 0.998)[5]
Accuracy (% Recovery)	High (typically 98-102%)	Good (can be affected by interferences)
Precision (% RSD)	High ($< 2\%$)[4]	Good ($< 2\%$ for simple matrices)
Cost	High (instrumentation and solvent consumption)	Low
Analysis Time	Moderate (includes run time and sample preparation)	Fast
Complexity	High (requires skilled operator)	Low

Logical Relationship of Method Validation

The validation of an analytical method is a structured process where each parameter provides evidence of the method's suitability for its intended purpose.



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Caption: Logical hierarchy of analytical method validation parameters.

Conclusion

For the quantification of **Pyrazolone T**, the HPLC-UV method offers superior specificity, sensitivity, and accuracy compared to UV-Visible spectrophotometry, making it the preferred method for regulatory submissions and in complex sample matrices. While UV-Visible spectrophotometry can be a viable alternative for preliminary or high-throughput screening where specificity is less of a concern, its susceptibility to interference from excipients and degradation products is a significant limitation. The choice of method should be guided by the specific requirements of the analysis, including the required level of accuracy, the complexity of the sample matrix, and available resources. The provided experimental protocol and validation data serve as a robust starting point for the development and implementation of a reliable HPLC-UV method for the quantification of **Pyrazolone T** in a research or quality control setting.

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